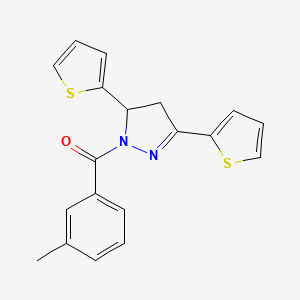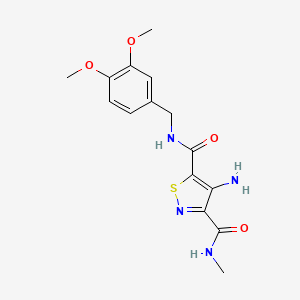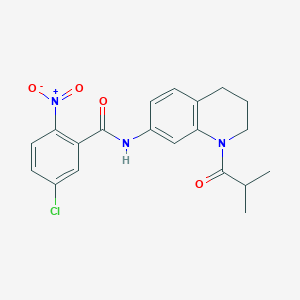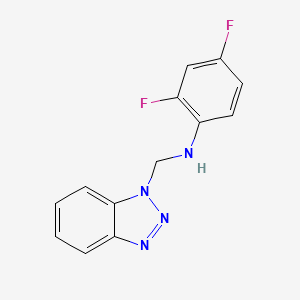
(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone, is closely related to a class of compounds that have been synthesized and evaluated for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural similarities allow for some extrapolation of its potential characteristics and behaviors based on the related compounds discussed in the papers.
Synthesis Analysis
The synthesis of related compounds, such as those in the series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, involves the formation of pyrazolone derivatives that exhibit central nervous system depressant activity . Although the exact synthesis method for the compound is not provided, it can be inferred that similar synthetic routes could be employed, possibly involving the use of recyclable reaction media like polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, as mentioned for the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using computational methods such as Density Functional Theory (DFT) with B3LYP hybrid functional and 6-311++G (d, p) basis set . These analyses provide insights into bond lengths, bond angles, dihedral angles, and overall molecular geometry. For the compound , a non-planar structure with specific symmetry could be expected, similar to the C1 point group symmetry observed in the related compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various computational parameters, including frontier molecular orbitals, Molecular Electrostatic Potential (MESP), and global chemical reactivity parameters . These studies indicate the strength and stability of the molecules, which could be indicative of the reactivity of the compound . The behavior in different solvents and the solvent effect on the wavelength of absorption have also been reported, which could be relevant for understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through spectroscopic methods such as UV-Vis and IR spectroscopy. The experimental findings are correlated with computed data to assign vibrational spectral bands . The electronic spectral properties have been explored using time-dependent DFT (TD-DFT) in various solvents, providing insights into the electronic structure and stability of the molecules . These analyses could be applied to the compound to predict its physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of novel pyrazoline and pyrazole derivatives. For instance, Wang et al. (2015) described the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showing that some compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). Similarly, Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, with some showing higher anticancer and antimicrobial activity than the reference drugs (Hafez et al., 2016).
Biological Evaluation
Several studies have evaluated the biological activities of these compounds. Ravula et al. (2016) conducted biological evaluation and docking studies of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents, with certain compounds exhibiting high anti-inflammatory activity (Ravula et al., 2016). Furthermore, Ali and Yar (2007) reported that some synthesized pyrazoline derivatives showed good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
Drug Formulation and Delivery
Research by Burton et al. (2012) aimed at developing a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound, highlighting the significance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels required for successful evaluations (Burton et al., 2012).
Molecular Docking and Antimicrobial Activity
Katariya et al. (2021) synthesized novel heterocyclic compounds with anticancer and antimicrobial activities, supported by molecular docking studies that suggest potential utilization against microbe resistance (Katariya et al., 2021).
Propiedades
IUPAC Name |
(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHYBLVBQQFGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)
![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)


![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)
